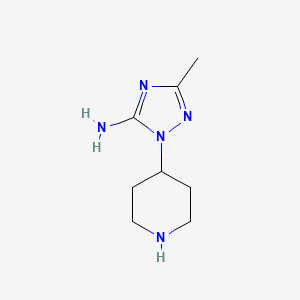

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

Beschreibung

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3 and a piperidin-4-yl group at position 1. Its molecular formula is C₈H₁₄N₅, with a molecular weight of 180.24 g/mol. The piperidine ring introduces basicity and conformational flexibility, while the methyl group modulates lipophilicity and steric effects. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives in targeting enzymes, receptors, and ion channels .

Eigenschaften

IUPAC Name |

5-methyl-2-piperidin-4-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVGUXMCRPRFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Triazole Core

3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine

- Molecular Formula : C₇H₁₃N₅

- Key Difference : Lacks the methyl group at position 3.

- However, lower lipophilicity (logP) compared to the methylated derivative may reduce membrane permeability .

3-Methyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine

- Molecular Formula : C₈H₁₀N₆

- Key Difference : Replaces piperidin-4-yl with pyridin-4-yl.

- Impact : The pyridine ring introduces aromaticity and reduced basicity (pKa ~4.8 vs. piperidine’s ~11), affecting solubility and interactions with charged residues in target proteins. This substitution may limit blood-brain barrier penetration compared to the piperidine analogue .

3-Piperidin-1-yl-1H-1,2,4-triazol-5-amine (CAS 51420-45-2)

- Molecular Formula : C₇H₁₃N₅

- Key Difference : Piperidin-1-yl substituent instead of piperidin-4-yl.

- For example, piperidin-1-yl derivatives may exhibit distinct conformational preferences in enzyme active sites .

Functional Group Modifications

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

- Molecular Formula : C₇H₁₃N₇

- Key Difference : Incorporates a 4-methylpiperazine group.

- Impact : The additional nitrogen in piperazine enhances hydrogen-bonding capacity and solubility. The methyl group improves metabolic stability by reducing oxidative deamination. Such derivatives are often explored for kinase inhibition .

3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine (CAS 22819-08-5)

- Molecular Formula : C₉H₁₀N₄O

- Key Difference: Phenoxymethyl substituent.

- However, higher molecular weight (202.21 g/mol) may reduce bioavailability .

Anticancer Activity

- 3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a) : Exhibits anticancer activity via intercalation or topoisomerase inhibition. The naphthalene group enhances planar stacking, but the absence of a piperidine ring limits CNS penetration .

- Quinoline-based Triazolamines (e.g., 3a–h): Show EGFR/HER-2 dual inhibition (IC₅₀: 0.12–1.8 µM). The piperidin-4-yl group in the target compound may improve selectivity over these analogues due to its unique basicity .

Neuroinflammation Targets

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine | 180.24 | 1.2 | 12.5 |

| 3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine | 167.21 | 0.8 | 18.3 |

| 5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine | 197.23 | 0.5 | 25.7 |

Key Trends :

- Methylation increases logP by ~0.4 units, favoring membrane permeability.

- Piperazine derivatives exhibit higher solubility due to enhanced polarity .

Biologische Aktivität

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound characterized by its unique structural features, combining a triazole ring with a piperidine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula for 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is C₈H₁₅N₅, with a molecular weight of 179.24 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets.

The biological activity of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is primarily attributed to its interactions with specific enzymes and proteins. These interactions can lead to the inhibition or activation of various biological pathways, contributing to its therapeutic effects. The compound has been shown to exhibit significant activity against certain cancer cell lines and microbial pathogens.

Antimicrobial Activity

Research indicates that 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness similar to established antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Candida albicans | 15 μg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine has been evaluated in various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.13 | Apoptosis induction |

| HCT116 (Colon) | 3.45 | Cell cycle arrest at G1 phase |

| U937 (Leukemia) | 7.20 | Caspase activation |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.

Case Studies

A recent study focused on the synthesis and evaluation of derivatives of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine showed enhanced biological activities compared to the parent compound. Modifications in the piperidine ring were found to significantly improve potency against specific cancer types.

Example Case Study:

In a study involving derivatives of this compound:

- Objective : To evaluate the cytotoxic effects on leukemia cell lines.

- Results : Certain derivatives exhibited IC50 values lower than that of doxorubicin, indicating superior efficacy.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.